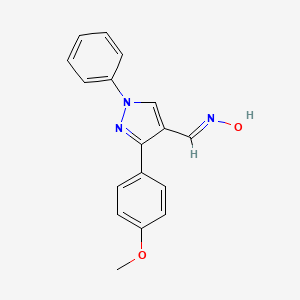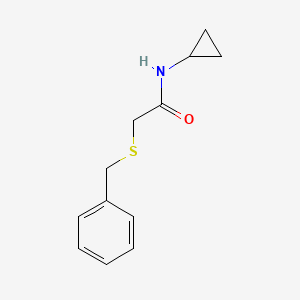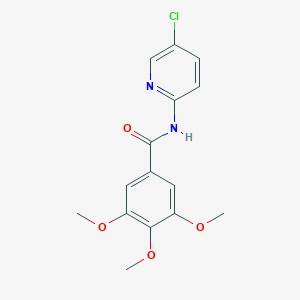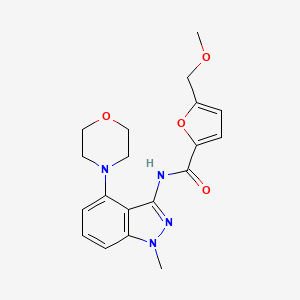![molecular formula C19H29N7 B5556728 3-methyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine](/img/structure/B5556728.png)
3-methyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a broader class of triazolo-pyridazine derivatives, synthesized and studied for their pharmacological potentials, such as anti-diabetic properties through DPP-4 inhibition and insulinotropic activities. The focus has been on developing these compounds as medications, leveraging their molecular structures and inherent chemical properties (Bindu, Vijayalakshmi, & Manikandan, 2019).
Synthesis Analysis
The synthesis process for related compounds typically involves multi-step reactions, including etherification, hydrazonation, cyclization, and reduction. The process aims to achieve high yields and selectivity for the desired end products, which are then characterized using techniques such as 1H NMR and ESI-MS/MS (Zhang et al., 2019).
Molecular Structure Analysis
Detailed structural analysis using DFT calculations and XRD techniques confirms the molecular geometry and stability of these compounds. The studies provide insights into the HOMO-LUMO energy gap and other reactivity descriptors, essential for understanding the compound's pharmacological potential (Sallam et al., 2021).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including condensation with active methylene compounds to yield pyridazine derivatives, and reactions with hydroxylamine hydrochloride to produce oxadiazole and 1,2,3-triazole derivatives. Such reactivity underscores their versatile chemical properties (Abdallah, Salaheldin, & Radwan, 2007).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are critical for the compound's application in medicinal chemistry. The crystal structure and intermolecular interactions have been studied using Hirshfeld surface analysis, providing insights into the compound's stability and solubility characteristics (Filali et al., 2019).
Wissenschaftliche Forschungsanwendungen
Anti-diabetic Medications Development
A study by Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential to develop them as anti-diabetic medications. These compounds were tested in silico and in nitro for DPP-4 inhibition and insulinotropic activities in 832/13 INS-1 cells, demonstrating significant antioxidant and insulinotropic activity, highlighting their potential in anti-diabetic medication development (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antihistaminic and Anti-inflammatory Activities
Gyoten et al. (2003) synthesized a series of [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines with antihistaminic activity and an inhibitory effect on eosinophil infiltration. These compounds, particularly 6a, showed potent antihistaminic activity with minimal blockade of central H(1) receptors, indicating their potential as therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Advanced Prostate Cancer Treatment
Bradbury et al. (2013) discussed the development of AZD3514, a small-molecule androgen receptor downregulator, as a potential treatment for advanced prostate cancer. Modifications to the triazolopyridazine moiety led to the clinical candidate AZD3514, which addressed hERG and physical property issues and is being evaluated in Phase I clinical trials for castrate-resistant prostate cancer (Bradbury et al., 2013).
Water Oxidation Catalysts
Zong and Thummel (2005) explored the synthesis of dinuclear complexes using the ligand 3,6-bis-[6'-(1' ',8' '-naphthyrid-2' '-yl)-pyrid-2'-yl]pyridazine for water oxidation applications. These complexes, when tested in aqueous Ce(IV)-CF3SO3H solution, showed oxygen evolution, with turnover numbers ranging from 50 to 3200, demonstrating their potential as water oxidation catalysts (Zong & Thummel, 2005).
Eigenschaften
IUPAC Name |
3-methyl-6-[3-[4-methyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N7/c1-15-8-9-17(21-20-15)26-12-6-7-16(13-26)19-23-22-18(24(19)2)14-25-10-4-3-5-11-25/h8-9,16H,3-7,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAMSSLZVCHDBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C3=NN=C(N3C)CN4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5556662.png)
![5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5556668.png)

![2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B5556683.png)



![2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)
![6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B5556734.png)


![(1R*,5R*)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556750.png)
![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)